6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Properties
Molecular Formula |
C21H22FN5O2S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22FN5O2S/c1-3-5-17-24-25-21-27(17)26-18(13-8-10-14(22)11-9-13)19(30-21)20(28)23-15-6-4-7-16(12-15)29-2/h4,6-12,18-19,26H,3,5H2,1-2H3,(H,23,28) |
InChI Key |
LKDRSZWOVUMVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the addition of an alkylating agent.
Introduction of the fluorophenyl group: This step involves the substitution reaction of the triazole intermediate with a fluorophenyl halide under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a methoxyphenyl derivative.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylating agent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a model molecule for studying the reactivity and stability of triazolothiadiazine derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMOPHENYL)-2-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
- 6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Uniqueness
6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to other triazolothiadiazine derivatives. These structural features can influence the compound’s binding affinity, selectivity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
